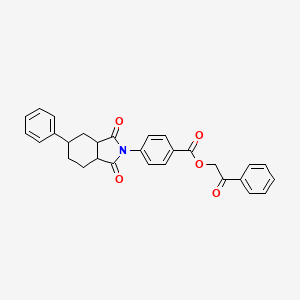
Octyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structure, combines the properties of quinoline and ester functionalities, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Chloro and Methoxy Groups: The chloro and methoxy substituents can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as chlorinating agents and methoxylating agents.
Esterification: The final step involves the esterification of the quinoline carboxylic acid with octanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Octyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Octyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Octyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate can be compared with other quinoline derivatives to highlight its uniqueness:
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Camptothecin: An anticancer agent with a quinoline-based structure but different functional groups.
Mepacrine: Another antimalarial drug with a quinoline core and distinct substituents.
The unique combination of the octyl ester, chloro, and methoxy groups in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C25H28ClNO3 |
|---|---|
Molekulargewicht |
425.9 g/mol |
IUPAC-Name |
octyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H28ClNO3/c1-3-4-5-6-7-8-15-30-25(28)22-17-24(18-9-12-20(29-2)13-10-18)27-23-14-11-19(26)16-21(22)23/h9-14,16-17H,3-8,15H2,1-2H3 |
InChI-Schlüssel |
RXVHZBBATKSCOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(2,4-Dichlorophenyl)furan-2-yl]methyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate](/img/structure/B12471047.png)
![N-(2,3-dichlorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B12471053.png)

![4-chloro-N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12471069.png)

![2-(3,4-dimethylphenoxy)-N-[4-(phenylamino)phenyl]acetamide](/img/structure/B12471083.png)

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12471093.png)

![N'-[[4-(2-anilino-2-oxoethoxy)-3-methoxyphenyl]methylideneamino]-N-(4-methoxyphenyl)oxamide](/img/structure/B12471098.png)
![N-[3-(morpholin-4-yl)propyl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12471115.png)
![3-chloro-4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-N-(2-methoxyethyl)benzenesulfonamide](/img/structure/B12471121.png)
![2-{3-Chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}hydrazinecarboxamide](/img/structure/B12471132.png)

